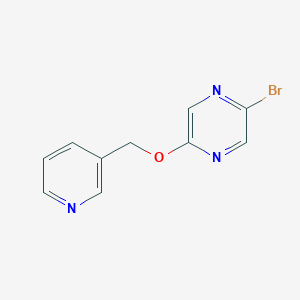

2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

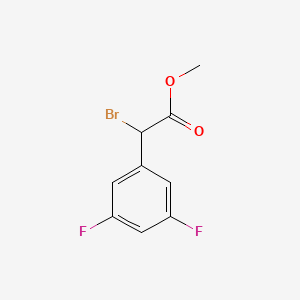

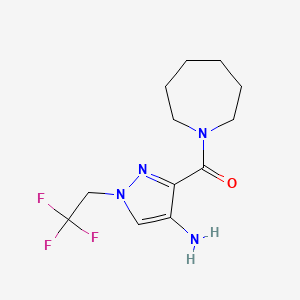

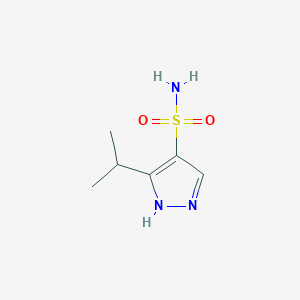

“2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine” is a chemical compound with the formula C10H8BrN3O and a molecular weight of 266.09 . It is used for research and development .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notationC1=CC(=CN=C1)COC2=CN=C(C=N2)Br . This compound has a topological polar surface area of 38.7 Ų and contains 13 heavy atoms . Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 236.07 g/mol, an XLogP3-AA of 1.4, and a complexity of 165 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond .Applications De Recherche Scientifique

Photophysical Properties and Applications

- A study by Stagni et al. (2008) explored the synthesis and characterization of cyclometalated bis(phenylpyridine)iridium(III) complexes, including those with pyrazinyltetrazolate ligands. These complexes displayed a range of redox and emission properties, useful in organic light-emitting devices and as markers for biological labeling Stagni et al., 2008.

Synthetic Methods and Derivatives

- Research by Collins Michael Raymond et al. (2010) developed a method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines, starting from 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine. This method could potentially be adapted for synthesizing derivatives of 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine Collins Michael Raymond et al., 2010.

Reactions and Molecular Interactions

- Paudler and Dunham (1965) examined the bromination of pyrrolo[1, 2-a]pyrazine, yielding dibromo and bromo derivatives. This research could offer insights into the reactivity of related pyrazine compounds Paudler & Dunham, 1965.

Applications in Organic Electronics

- Meti et al. (2017) reported on the synthesis of dipyrrolopyrazine derivatives, emphasizing their potential in organic optoelectronic materials. This research suggests possible applications for this compound in this field Meti et al., 2017.

Biological Applications

- Zhang et al. (2014) studied a series of pyrazolopyrazines as metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators. Although this study focuses on a specific application, it highlights the potential biological relevance of pyrazine derivatives Zhang et al., 2014.

Proton Transfer Studies

- Research by Vetokhina et al. (2012) on 2-(1H-pyrazol-5-yl)pyridines, which are structurally related to this compound, revealed three types of photoreactions, offering insights into the photophysical behavior of similar compounds Vetokhina et al., 2012.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-5-(pyridin-3-ylmethoxy)pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-9-5-14-10(6-13-9)15-7-8-2-1-3-12-4-8/h1-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIOBUOGAHWZLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC2=CN=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2379574.png)

![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2379577.png)

![2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2379578.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2379579.png)

![N-(2,3-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2379593.png)

![3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one](/img/structure/B2379594.png)